Methyl 4-bromo-2-cyano-5-formylbenzoate
Description
Methyl 4-bromo-2-cyano-5-formylbenzoate is a multifunctional aromatic ester characterized by a bromine atom (Br), cyano group (CN), formyl group (CHO), and methyl ester (COOCH₃) substituents on a benzoate backbone. This compound is of significant interest in organic synthesis due to its electron-withdrawing groups (Br, CN, CHO), which enhance reactivity in substitution and cross-coupling reactions. Its structural features make it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science applications.
Properties
IUPAC Name |
methyl 4-bromo-2-cyano-5-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-2-7(5-13)9(11)3-6(8)4-12/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFBQQQVSAKSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C=O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-bromo-2-cyano-5-formylbenzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₆BrN₁O₂
- Molecular Weight : 232.06 g/mol
The compound features a bromine atom, a cyano group, and a formyl group attached to a benzoate moiety, which contributes to its unique reactivity and potential biological applications.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Multicomponent Reactions (MCRs) : Efficiently assemble complex molecules in a single step.
- Catalytic Methods : Enhance reaction rates and selectivity using catalysts.
Recent advancements focus on optimizing yields and minimizing environmental impact during synthesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Compounds with structural similarities have been shown to be effective against various bacterial strains, including resistant pathogens. For example, derivatives tested against Staphylococcus aureus displayed promising results with low IC₅₀ values, indicating strong antimicrobial potential .
Anticancer Properties
Studies have demonstrated that certain derivatives of this compound possess anticancer activity. For instance, in vitro assays conducted on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) revealed notable cytotoxic effects. Modifications to the compound's structure, such as the introduction of electron-withdrawing groups, have been shown to enhance potency against these cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have also been documented. Some derivatives exhibit greater efficacy than established anti-inflammatory agents like curcumin. Structure–activity relationship (SAR) studies suggest that modifications in the molecular structure can significantly enhance these effects.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of synthesized derivatives against various bacterial strains. The results indicated IC₅₀ values in the low micromolar range for several derivatives, suggesting significant potential as antimicrobial agents.
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that specific modifications could lead to enhanced cytotoxicity. For example, introducing electron-withdrawing groups increased potency against MCF-7 cells .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
Table 1: Substituent Comparison


Key Observations :
- Thioether Derivative : The sulfur atom in this compound increases lipophilicity and alters nucleophilic reactivity compared to the target compound, which lacks sulfur.
- Benzimidazole Derivative : The benzimidazole ring introduces hydrogen-bonding capacity and bioactivity, contrasting with the target’s electron-withdrawing substituents.
- Natural Diterpenoid Esters : These feature complex tricyclic structures, offering stability and bioactivity distinct from the simpler aromatic target compound.
Critical Analysis :
- The target compound’s bromo and cyano groups make it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures .
- Benzimidazole derivatives leverage their heterocyclic core for targeting biological receptors, whereas diterpenoid esters are valued for their natural product bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


